molecular formula C19H14BrN5O2 B3290199 2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863502-09-4

2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B3290199
CAS RN: 863502-09-4
M. Wt: 424.3 g/mol
InChI Key: BYPQXNZWCFHNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The presence of the purine ring suggests potential for hydrogen bonding .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The bromophenyl group, for example, could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide exerts its inhibitory effect on DHODH by binding to the enzyme's active site and interfering with the catalytic activity. DHODH inhibition leads to a depletion of intracellular pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit immunomodulatory activity by enhancing the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide in scientific research is its potent inhibitory activity against DHODH, which makes it an attractive candidate for drug discovery and cancer research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to dissolve and work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of 2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide in scientific research. One potential area of application is in the development of novel anti-cancer therapies that target DHODH. Another potential area of application is in the development of novel anti-inflammatory and immunomodulatory therapies. Additionally, this compound could be used as a tool compound to investigate the role of DHODH in various biological processes.

Scientific Research Applications

2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and cancer research. This compound has been shown to exhibit potent inhibitory activity against the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme involved in de novo pyrimidine biosynthesis. DHODH inhibition has been identified as a potential therapeutic target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.

properties

IUPAC Name

2-(3-bromophenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2/c1-10-5-7-13(8-6-10)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)11-3-2-4-12(20)9-11/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPQXNZWCFHNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
Reactant of Route 5
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.